molecular formula C8H5F3O B7976819 2,2-Difluoro-1-(3-fluorophenyl)ethanone

2,2-Difluoro-1-(3-fluorophenyl)ethanone

Cat. No.: B7976819
M. Wt: 174.12 g/mol
InChI Key: MUYTXOKNCZOKJP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5F3O It is characterized by the presence of two fluorine atoms attached to the ethanone group and an additional fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(3-fluorophenyl)ethanone typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the difluoromethylation of 3-fluorobenzaldehyde using difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced fluorinating agents and catalysts. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2,2-Difluoro-1-(3-fluorophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-Difluoro-1-(3-fluorophenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to altered biochemical pathways and physiological responses. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(4-fluorophenyl)ethanone
  • 2-Bromo-1-(2,3-difluorophenyl)ethanone
  • 1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-one

Uniqueness

2,2-Difluoro-1-(3-fluorophenyl)ethanone is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and stability profiles, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

2,2-difluoro-1-(3-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYTXOKNCZOKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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